(2-Amino-3-chlorophenyl)methanol
Overview
Description
“(2-Amino-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H8ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 157.0294416 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 157.6 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.3±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : (2-Amino-3-chlorophenyl)methanol and related compounds can be synthesized through various methods. For instance, multi-substituted arenes, like (6-Amino-2-chloro-3-fluorophenyl)methanol, can be prepared via palladium-catalyzed C-H halogenation reactions. This method offers advantages like milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches (Sun, Sun, & Rao, 2014).
Characterization and Evaluation : The characterization of such compounds, including derivatives of 2-amino-4-(4-chlorophenyl) thiazole, is done using spectroscopic techniques like FTIR, NMR, and mass spectrometry. These compounds exhibit significant antimicrobial activity, demonstrating their potential in medical and biological applications (Kubba & Rahim, 2018).
Applications in Biological and Medical Research
Biomembrane Studies : Methanol, a common solvent in these syntheses, plays a critical role in studying lipid dynamics in biological and synthetic membranes. Research shows that methanol influences lipid scrambling, which is crucial for understanding cell survival and protein reconstitution in biological membranes (Nguyen et al., 2019).
Whole-Cell Biocatalysis : In the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, recombinant Escherichia coli has been used as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This approach enhances substrate tolerance and reduces product inhibition and toxicity, demonstrating an efficient, green, and economic synthesis method (Chen et al., 2021).
Spectroscopic Studies and Analytical Applications
Spectrophotometric Methods : Spectrophotometric detection of compounds like 2-chlorophenol involves derivatization followed by solid phase extraction using mixed hemimicelle adsorbents. Such methods highlight the analytical applications of these compounds in environmental and chemical research (Mukdasai et al., 2016).
Electronic Spectra Analysis : Studying the electronic spectra of ortho-substituted phenols, including 2-chlorophenol, helps understand the effects of substituents on solvatochromic behavior in various solvents. Such studies are crucial for understanding molecular interactions and properties in different environmental conditions (Tetteh et al., 2018).
Safety and Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2-amino-3-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOYQMBAUMKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556741 | |
Record name | (2-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61487-25-0 | |
Record name | (2-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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